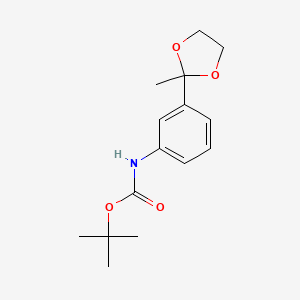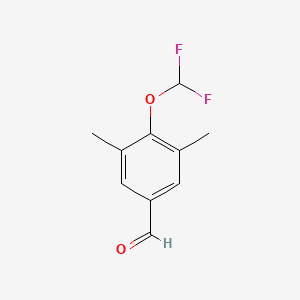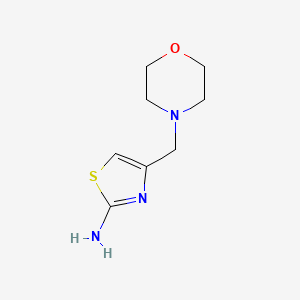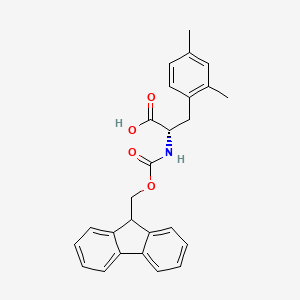
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate” is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is used in biochemical research .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which includes “tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate” can be represented by the SMILES string: CC1(OCCO1)C2=CC(=CC=C2)NC(=O)OC©©C .
Chemical Reactions Analysis
The Boc group in “tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Applications De Recherche Scientifique
Synthesis of Nitrogen Heterocyclic Compounds
This compound serves as an intermediate in the synthesis of nitrogen heterocyclic compounds, which are prevalent in nature and organisms. These compounds have significant applications in medicine, pesticides, functional materials, and chemical engineering due to their biological activities, high efficiency, low toxicity, and environmental friendliness .
Development of Anticancer Agents
Indazole derivatives, for which this compound is a significant intermediate, have been reported to exhibit anticancer properties. The synthesis of these derivatives often involves substitution reactions that can lead to the development of new anticancer drugs .
Antiviral Research
The compound’s role in the synthesis of indazole derivatives also extends to antiviral research. Indazole compounds have shown potential in the treatment and management of viral infections, making them valuable in the pharmaceutical industry .
Antibacterial Applications
Due to its involvement in the creation of indazole derivatives, this compound contributes to antibacterial research. These derivatives can be used to develop new antibacterial agents to combat resistant strains of bacteria .
Agricultural Chemicals
The compound is used in the synthesis of chemicals that have applications in agriculture, such as insecticides and weeding agents. Its role in creating derivatives with insecticidal and herbicidal activities makes it valuable for agricultural advancements .
Photoelectric Materials
In the field of energy, the compound is utilized to create photoelectric materials. These materials have applications in solar cells and other devices that convert light into electricity, contributing to the development of renewable energy sources .
Radiosensitization Effects
Indazole derivatives, synthesized using this compound, have been found to have radiosensitization effects. This application is particularly relevant in enhancing the efficacy of radiation therapy in cancer treatment .
Analgesic and Anti-inflammatory Research
The compound’s derivatives are explored for their analgesic and anti-inflammatory properties. This research is crucial for developing new pain management and anti-inflammatory medications .
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-12-7-5-6-11(10-12)15(4)18-8-9-19-15/h5-7,10H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAYVUSTMBNSOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376942 |
Source


|
| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate | |
CAS RN |
886361-42-8 |
Source


|
| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)



![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)


![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
